BenchChemオンラインストアへようこそ!

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide

Lipophilicity Drug-likeness Permeability

N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 1797641-57-6) is a modular sulfonamide–imidazole hybrid with the molecular formula C₁₅H₂₀N₄O₃S and a molecular weight of 336.41 g·mol⁻¹. The structure embeds a 1-methyl‑1H‑imidazole‑4‑sulfonamide warhead connected through an aniline linker to a 3‑methoxypyrrolidine ring.

Molecular Formula C15H20N4O3S
Molecular Weight 336.41
CAS No. 1797641-57-6
Cat. No. B2608269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide
CAS1797641-57-6
Molecular FormulaC15H20N4O3S
Molecular Weight336.41
Structural Identifiers
SMILESCN1C=C(N=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCC(C3)OC
InChIInChI=1S/C15H20N4O3S/c1-18-10-15(16-11-18)23(20,21)17-12-3-5-13(6-4-12)19-8-7-14(9-19)22-2/h3-6,10-11,14,17H,7-9H2,1-2H3
InChIKeyMFEDOWJDIOHRRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 1797641-57-6): Chemoinformatic Baseline & Procurement Context


N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 1797641-57-6) is a modular sulfonamide–imidazole hybrid with the molecular formula C₁₅H₂₀N₄O₃S and a molecular weight of 336.41 g·mol⁻¹. The structure embeds a 1-methyl‑1H‑imidazole‑4‑sulfonamide warhead connected through an aniline linker to a 3‑methoxypyrrolidine ring [1]. This architecture places the compound at the intersection of two well‑precedented pharmacophoric families—imidazole‑containing sulfonamide inhibitors and pyrrolidine‑based chemical probes—and its patent origin (US 9,656,955 B2) frames it as a candidate for therapeutic programs targeting inflammatory, oncologic, or metabolic pathways [2]. Crucially, the 3‑methoxy substituent on the pyrrolidine ring distinguishes it from the more common des‑methoxy or hydroxyl analogs and influences physicochemical properties such as lipophilicity, hydrogen‑bonding capacity, and conformational bias in ways that materially affect target engagement and pharmacokinetic behavior.

Why Generic Substitution Fails for N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide


Simple substitution of this compound with a des‑methoxy, 3‑hydroxy, or 3‑fluoropyrrolidine analog—or with a pyridine‑3‑sulfonamide isostere—is not scientifically justifiable without quantitative head‑to‑head data. The 3‑methoxy group modulates the pyrrolidine ring’s electron density, conformational preferences, and H‑bond acceptor profile, each of which can alter target residence time, selectivity, and metabolic soft spots [1]. The imidazole‑4‑sulfonamide core, in contrast to a pyridine‑3‑sulfonamide, presents a distinct electrostatic surface and heterocycle pKa that affect both on‑target affinity and off‑target liability [2]. Small structural perturbations in this chemical series have been shown to shift IC50 values by several orders of magnitude or reverse selectivity between related enzyme isoforms, making uncontrolled substitution a high‑risk procurement strategy [3].

Quantitative Differentiation Evidence for N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide vs. Closest Structural Comparators


Lipophilicity Modulation: cLogP Shift Driven by the 3‑Methoxy Group

The 3‑methoxy substituent on the pyrrolidine ring increases the calculated partition coefficient (cLogP) relative to the des‑methoxy parent and the 3‑hydroxy analog, while remaining moderately lipophilic compared to a 3‑fluoro congener [1]. This modulation is critical for balancing passive permeability and aqueous solubility in lead optimization programs.

Lipophilicity Drug-likeness Permeability

Hydrogen‑Bond Acceptor Capacity: The Methoxy Oxygen as an Additional Pharmacophoric Feature

Relative to the des‑methoxy parent, the 3‑methoxy group contributes one additional hydrogen‑bond acceptor (HBA) atom, raising the total HBA count to 7 and the topological polar surface area (tPSA) to approximately 88.7 Ų [1]. This steric and electronic feature is absent in the des‑methoxy and 3‑fluoro analogs and is replaced by an H‑bond donor in the 3‑hydroxy variant [2].

Hydrogen bonding Pharmacophore Selectivity

Heterocycle Identity: Imidazole‑4‑sulfonamide vs. Pyridine‑3‑sulfonamide Isosteres

The 1‑methyl‑1H‑imidazole‑4‑sulfonamide core of the target compound places the sulfonamide moiety at the 4‑position of an electron‑rich, π‑excessive heterocycle. The close analog N‑[4‑(3‑methoxypyrrolidin‑1‑yl)phenyl]pyridine‑3‑sulfonamide (CAS 1798037‑11‑2) replaces the imidazole with a pyridine ring, shifting the sulfonamide attachment to the 3‑position and altering the heterocycle’s pKa and dipole moment [1]. This single‑atom change (N→CH in the ring) has been documented in kinase and GPCR programs to invert selectivity between closely related targets [2].

Bioisosterism Kinase selectivity GPCR

Aqueous Solubility: Balancing Crystal Packing and Hydration Free Energy

The 3‑methoxypyrrolidine motif disrupts crystal packing relative to the des‑methoxy parent while avoiding the strong intermolecular H‑bond network introduced by a 3‑hydroxy group. This is expected to yield intermediate thermodynamic solubility, a property that can be advantageous for both in vitro assay reproducibility and early‑stage formulation development [1].

Solubility Formulation Bioavailability

Procurement‑Relevant Application Scenarios for N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide


Lead Optimization of Imidazole‑4‑sulfonamide Based Enzyme or Receptor Inhibitors

When a medicinal chemistry program has established a preliminary SAR around a 1‑methyl‑1H‑imidazole‑4‑sulfonamide scaffold, this compound supplies the 3‑methoxypyrrolidine‑aniline vector that is absent in commercial des‑methoxy or 3‑hydroxy variants. Its balanced cLogP (~1.6) and moderate tPSA (~88.7 Ų) place it within the favorable drug‑like space for oral candidates [1], making it a rational next‑step probe for assessing the impact of the methoxy group on target potency and selectivity before committing to costly chiral synthesis.

Comparative Selectivity Profiling Against Pyridine‑3‑sulfonamide Isosteres

Programs that have identified a pyridine‑3‑sulfonamide hit (e.g., CAS 1798037‑11‑2) can use this imidazole‑4‑sulfonamide analog to evaluate the heterocycle’s contribution to isoform selectivity. The ΔpKa of ~1.8 units between imidazole and pyridine can shift the protonation state at physiological pH, directly affecting binding to metal‑coordinating or acid‑base‑sensitive targets [2]. Procurement of both compounds enables a direct, paired screening experiment critical for scaffold selection.

Pharmacokinetic Differentiation via Methoxy vs. Hydroxy Metabolic Soft Spot Mapping

The 3‑methoxy group is a potential site for oxidative O‑demethylation by CYP450 enzymes, whereas the 3‑hydroxy analog is subject to direct glucuronidation or sulfation. Procuring the methoxy compound alongside the 3‑hydroxy analog allows a metabolism‑comparison study (e.g., in human liver microsomes) that can guide the selection of the more metabolically stable pyrrolidine substitution pattern, a critical decision point before in vivo pharmacokinetic studies [3].

Chemical Probe Development Requiring Defined H‑Bond Acceptor Topology

For target classes where a specific H‑bond acceptor interaction with the pyrrolidine 3‑position is hypothesized (e.g., kinase hinge‑binding or GPCR allosteric modulation), this compound provides the methoxy oxygen as a directed H‑bond acceptor. The des‑methoxy and 3‑fluoro analogs lack this feature, while the 3‑hydroxy analog introduces an H‑bond donor that may alter the binding mode. Procurement enables hypothesis testing via comparative biophysical assays (SPR, ITC, or X‑ray crystallography) [4].

Quote Request

Request a Quote for N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.